2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Overview
Description
2-Benzhydryl-5-oxa-2,8-diazaspiro[35]nonan-7-one is a heterocyclic compound that belongs to the class of spiro compounds It is characterized by a unique structure that includes a spiro junction, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Formation of the spiro compound: This step involves the reaction of a suitable precursor with dichloromethane at 20°C, followed by cooling with ice.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one: This compound has a similar spiro structure but includes a tert-butyl group.
2-oxa-5,8-diazaspiro[3.5]nonan-7-one: Another spiro compound with a similar core structure but different substituents.
Uniqueness
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its spiro structure provides stability and reactivity, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-17-11-23-19(12-20-17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHIIOKCMVKWJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC2(O1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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